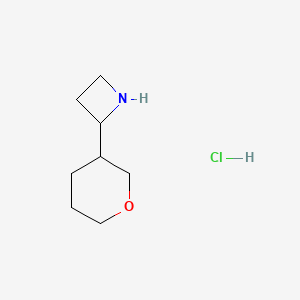
2-(Oxan-3-yl)azetidin-hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Tetrahydro-2H-pyran-3-yl)azetidine hydrochloride” is a chemical compound with the molecular formula C7H15NO . It is a solid in form and has a molecular weight of 129.20 . The SMILES string representation of this compound is NCCC1CCCOC1 .
Molecular Structure Analysis
The InChI representation of this compound is 1S/C7H15NO/c8-4-3-7-2-1-5-9-6-7/h7H,1-6,8H2 . This indicates that the compound contains a nitrogen atom (N), a carbon atom ©, and a hydrogen atom (H) arranged in a specific structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Tetrahydro-2H-pyran-3-yl)azetidine hydrochloride” include a molecular weight of 129.20 . It is a solid in form . The compound does not have a flash point, indicating that it is not applicable .Wirkmechanismus
Biochemical Pathways
The biochemical pathways affected by 2-(oxan-3-yl)azetidine hydrochloride are currently unknown . Understanding these pathways and their downstream effects would provide valuable insights into the compound’s pharmacological activity.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(oxan-3-yl)azetidine hydrochloride . .
Vorteile Und Einschränkungen Für Laborexperimente
2-(Tetrahydro-2H-pyran-3-yl)azetidine hydrochloridee has several advantages for lab experiments. It is a small molecule that is relatively easy to synthesize, which makes it readily available for research purposes. 2-(Tetrahydro-2H-pyran-3-yl)azetidine hydrochloridee has also been found to exhibit a range of biological activities, which makes it a versatile tool for investigating inflammation, cancer, and viral infections. However, there are also some limitations to the use of 2-(Tetrahydro-2H-pyran-3-yl)azetidine hydrochloridee in lab experiments. For example, 2-(Tetrahydro-2H-pyran-3-yl)azetidine hydrochloridee may exhibit off-target effects, which can complicate the interpretation of experimental results. Additionally, 2-(Tetrahydro-2H-pyran-3-yl)azetidine hydrochloridee may have limited efficacy in vivo, which can limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the research on 2-(Tetrahydro-2H-pyran-3-yl)azetidine hydrochloridee. One direction is to investigate the potential of 2-(Tetrahydro-2H-pyran-3-yl)azetidine hydrochloridee as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Another direction is to investigate the potential of 2-(Tetrahydro-2H-pyran-3-yl)azetidine hydrochloridee as a cancer therapy, either alone or in combination with other anti-cancer agents. Finally, there is a need to investigate the potential of 2-(Tetrahydro-2H-pyran-3-yl)azetidine hydrochloridee as an anti-viral agent, either alone or in combination with other anti-viral agents. Overall, the research on 2-(Tetrahydro-2H-pyran-3-yl)azetidine hydrochloridee has the potential to lead to the development of new and effective therapies for a range of diseases.
Synthesemethoden
The synthesis of 2-(Tetrahydro-2H-pyran-3-yl)azetidine hydrochloridee involves a multi-step process that starts with the reaction of 3-bromotetrahydro-2H-pyran with sodium azide to yield 2-azido-3-tetrahydro-2H-pyran. This intermediate is then reacted with ethyl chloroacetate to form 2-(2-chloroacetyl)tetrahydro-2H-pyran-3-ol. The final step involves the reaction of this intermediate with sodium azide and triethylamine to yield 2-(Tetrahydro-2H-pyran-3-yl)azetidine hydrochloride.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
Azetidine, darunter „2-(Oxan-3-yl)azetidin-hydrochlorid“, sind wichtige viergliedrige Heterocyclen, die in der organischen Synthese verwendet werden . Die Reaktivität von Azetidinen wird durch eine beträchtliche Ringspannung angetrieben, die sich sowohl in der einfachen Handhabung als auch in der einzigartigen Reaktivität niederschlägt, die unter geeigneten Reaktionsbedingungen ausgelöst werden kann .
Medizinische Chemie
Das einzigartige viergliedrige Ringsystem von Azetidinen, das das eingebettete polare Stickstoffatom enthält, stellt ein privilegiertes Motiv in der medizinischen Chemie dar und erscheint in bioaktiven Molekülen und Naturprodukten .
Arzneimittelforschung
Azetidine wurden als Motive in der Arzneimittelforschung verwendet . Zum Beispiel haben azetidinhaltige Naturstoffe, wie Azetidin-2-carbonsäure, zu einem gesteigerten Interesse an diesem einzigartigen viergliedrigen Heterocyclus geführt .
Polymersynthese
Azetidine wurden in der Polymersynthese eingesetzt . Die einzigartige Reaktivität von Azetidinen kann genutzt werden, um neuartige Polymerstrukturen zu erzeugen .
Chirale Vorlagen
Azetidine wurden als chirale Vorlagen bei der Synthese anderer komplexer Moleküle verwendet . Die viergliedrige Ringstruktur von Azetidinen kann anderen Molekülen während der Synthese Chiralität verleihen .
C(sp3)–H-Funktionalisierung
Einer der jüngsten Fortschritte in der Chemie von Azetidinen ist die praktische C(sp3)–H-Funktionalisierung . Dieser Prozess beinhaltet die Modifikation einer Kohlenstoff-Wasserstoff-Bindung in einer organischen Verbindung, ein wichtiger Schritt bei der Synthese vieler Pharmazeutika und Feinchemikalien .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(oxan-3-yl)azetidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-2-7(6-10-5-1)8-3-4-9-8;/h7-9H,1-6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKPZHJZZOSKDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C2CCN2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-3-oxo-N'-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide](/img/structure/B2394085.png)

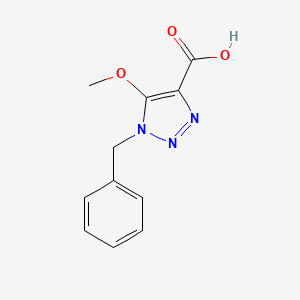
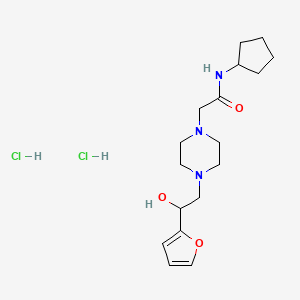
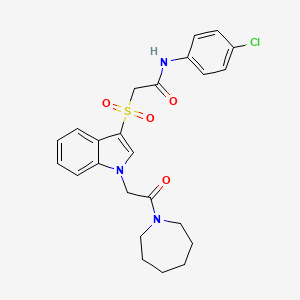
![Ethyl 1-(6-isobutyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carbonyl)piperidine-4-carboxylate](/img/structure/B2394099.png)


![1-Benzyl-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2394102.png)
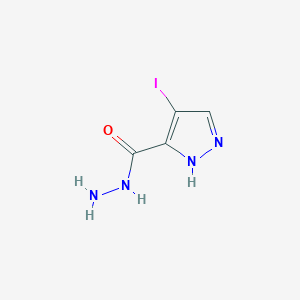

![6-Chloro-3-isopropylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B2394106.png)

